molecular formula C12H9BrN2 B8341759 1-(2-Bromo-4-methylphenyl)pyrrole-2-carbonitrile

1-(2-Bromo-4-methylphenyl)pyrrole-2-carbonitrile

Cat. No.: B8341759
M. Wt: 261.12 g/mol
InChI Key: NPJPAXOYEGXLRJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C12H9BrN2 and its molecular weight is 261.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C12H9BrN2/c1-9-4-5-12(11(13)7-9)15-6-2-3-10(15)8-14/h2-7H,1H3

InChI Key

NPJPAXOYEGXLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorosulfonyl isocyanate (1.2 ml) in methylene chloride (12 ml) was added dropwise to a stirred solution of 1-(2-bromo-4-methylphenyl)pyrrole (2.5 g) in methylene chloride (25 ml) kept about -20° C. under nitrogen atmosphere. The reaction mixture was stirred at -20° C. for 30 minutes and at room temperature for 1.5 hours, and then was added dropwise dimethylformamide (1.7 ml) keeping at about -20° C. The reaction mixture was stirred at -20° C. for 30 minutes and at room temperature for an hour. To the reaction mixture was added 4N-hydrochloric acid at 0° C., and stirred at 0° C. for 30 minutes. The organic layer was washed with water and saturated sodium hydrogencarbonate solution, and dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography with a mixture of ethyl acetate and n-hexane (1:10) as eluent to give 1-(2-bromo-4-methylphenyl)pyrrole-2-carbonitrile (2.4 g).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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